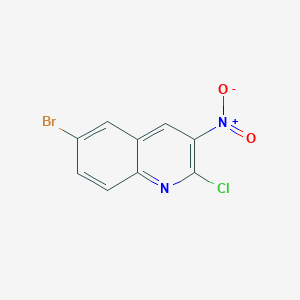

6-Bromo-2-chloro-3-nitroquinoline

Description

Significance of Quinolines as Azaheterocyclic Scaffolds in Modern Chemistry

The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent azaheterocyclic scaffold in modern chemistry. brieflands.comsemanticscholar.org This "privileged scaffold" is a core component in a vast number of natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities. brieflands.comsemanticscholar.orgresearchgate.net Its structural rigidity, combined with the electronic properties conferred by the nitrogen atom, allows for specific interactions with various biological targets like enzymes and receptors. researchgate.net

Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents, demonstrating activities including antimicrobial, antimalarial, anticancer, anti-inflammatory, and antiviral properties. brieflands.comsemanticscholar.org The ability to functionalize the quinoline core at multiple positions allows for the fine-tuning of its steric and electronic properties, making it a versatile template for drug design and the development of novel bioactive molecules. brieflands.com

The Strategic Importance of Halogen and Nitro Substituents in Quinoline Derivatives

The introduction of halogen atoms (F, Cl, Br, I) and nitro groups (NO₂) onto the quinoline scaffold is a critical strategy in synthetic and medicinal chemistry. Halogens can significantly modulate a molecule's physicochemical properties, such as lipophilicity, which affects cell membrane permeability and bioavailability. Furthermore, they can act as key reactive handles for further molecular elaboration through cross-coupling reactions. chemimpex.com The position and nature of the halogen can profoundly influence the biological activity of the resulting derivative. fordham.edu

The nitro group is a powerful electron-withdrawing substituent that dramatically influences the electronic landscape of the quinoline ring. Its presence can activate the ring system towards nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis. nih.gov This activation is particularly pronounced for substituents, like halogens, located at the ortho and para positions relative to the nitro group. Moreover, the nitro group itself is a versatile functional group that can be readily reduced to an amino group, providing a gateway to a host of other transformations and the synthesis of diverse compound libraries. nih.gov Research has shown that nitrated bromoquinolines are effective precursors for creating new derivatives with significant antiproliferative and apoptotic effects against various cancer cell lines. nih.govresearchgate.net

Current Research Trajectories for 6-Bromo-2-chloro-3-nitroquinoline within Organic Synthesis and Beyond

While extensive research exists for the broader class of halogenated nitroquinolines, dedicated studies on the specific isomer this compound are less prevalent in peer-reviewed literature. The available information, primarily from chemical databases and supplier catalogs, characterizes it as a stable, commercially available synthetic intermediate. synquestlabs.comchemicalbook.com Its primary research trajectory is not as a final product with a defined biological role, but as a highly versatile building block for constructing more complex, polysubstituted quinoline derivatives.

The strategic placement of its functional groups dictates its reactivity. The chlorine atom at the C-2 position is significantly activated towards nucleophilic displacement by the combined electron-withdrawing effects of the ring nitrogen and the adjacent C-3 nitro group. This makes the C-2 position a prime site for introducing a wide variety of nucleophiles (e.g., amines, alcohols, thiols).

This reactivity pattern is mirrored in related isomers. For instance, 6-bromo-4-chloro-3-nitroquinoline (B1343797) serves as a key intermediate in the synthesis of potent PI3K/mTOR inhibitors, where the C-4 chloro group is displaced by an aniline (B41778) derivative. researchgate.netresearchgate.net Similarly, 3-Bromo-2-chloro-6-nitro-quinoline is utilized as a precursor for developing anti-cancer and anti-inflammatory agents. chemimpex.com These examples strongly suggest that the principal application of this compound is as a scaffold for generating libraries of novel compounds for biological screening and materials science exploration. The bromo and nitro groups offer additional sites for modification, allowing for a multi-dimensional approach to creating molecular diversity from a single, well-defined starting material.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 754990-23-3 | synquestlabs.comchemicalbook.com |

| Molecular Formula | C₉H₄BrClN₂O₂ | synquestlabs.comuni.lu |

| Molecular Weight | 287.50 g/mol | synquestlabs.com |

| Monoisotopic Mass | 285.91446 Da | uni.lu |

| Appearance | Light yellow solid | chemimpex.com* |

| Predicted XlogP | 3.7 | uni.lu |

*Data for the isomer 3-Bromo-2-chloro-6-nitro-quinoline.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-6-1-2-7-5(3-6)4-8(13(14)15)9(11)12-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNVKAXQIQJPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754990-23-3 | |

| Record name | 6-BROMO-2-CHLORO-3-NITROQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 2 Chloro 3 Nitroquinoline and Its Analogues

Established Synthetic Pathways for Halogenated and Nitrated Quinoline (B57606) Ring Systems

The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several classical named reactions providing the foundational framework. Methods such as the Skraup, Friedländer, and Doebner-von Miller syntheses have long been employed to construct the core bicyclic structure from simpler aniline (B41778) and carbonyl precursors. numberanalytics.comwikipedia.org The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, and it remains a versatile route for creating substituted quinolines. sioc-journal.cnorganic-chemistry.org

Once the quinoline nucleus is formed, the introduction of substituents is typically achieved through electrophilic aromatic substitution reactions. However, the reactivity of the quinoline ring is complex; the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. numberanalytics.com

Halogenation: The introduction of halogen atoms (chlorination and bromination) onto the quinoline ring can be achieved using various halogenating agents. numberanalytics.com The position of substitution is influenced by the reaction conditions and the substituents already present on the ring. For instance, direct halogenation often targets the 5- and 8-positions. numberanalytics.com Metal-free protocols using reagents like trihaloisocyanuric acid have been developed for C5-H halogenation of 8-substituted quinolines. researchgate.net The synthesis of chloro-substituted quinolines can also be accomplished through the transformation of hydroxyl groups using reagents like phosphorus oxychloride (POCl₃), a common method for converting quinolinones to chloroquinolines. researchgate.net

Nitration: The nitration of quinoline typically occurs at the 5- and 8-positions when using a standard mixture of nitric and sulfuric acids. numberanalytics.com The introduction of a nitro group at the 3-position, as required for 6-Bromo-2-chloro-3-nitroquinoline, is less direct and often requires strategic manipulation of the quinoline's electronic properties. Activating the quinoline ring via N-oxidation is a common strategy. Nitration of quinoline N-oxide can direct the nitro group to the 4-position, while nitration of 6-bromoquinoline-1-oxide can yield a mixture of 4-nitro and 5-nitro derivatives. researchgate.netresearchgate.net This highlights the importance of precursor design in directing the regioselectivity of nitration.

Advanced Synthetic Strategies for this compound

The specific substitution pattern of this compound necessitates more sophisticated synthetic strategies beyond simple electrophilic substitution on an unsubstituted quinoline core.

Multi-Step Synthesis Approaches and Reaction Sequences

The construction of this compound is typically accomplished through a linear, multi-step sequence starting from an already substituted quinoline precursor. A documented pathway begins with 6-bromoquinolin-4-ol (B142416). researchgate.net This precursor undergoes a sequence of reactions to introduce the required functional groups in a controlled manner.

A representative synthesis involves the following key steps: researchgate.net

Nitration: The 6-bromoquinolin-4-ol is first nitrated to introduce the nitro group at the 3-position, yielding 6-bromo-3-nitroquinolin-4-ol.

Chlorination: The hydroxyl group at the 4-position is then converted to a chlorine atom. This is often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), which can also chlorinate the 2-position under certain conditions, or through a two-step process. A specific synthesis of 6-bromo-4-chloro-3-nitroquinoline (B1343797) involves this chlorination step. researchgate.net The subsequent conversion to 6-Bromo-2-chloro -3-nitroquinoline requires a separate chlorination step targeting the 2-position.

An alternative approach involves synthesizing 6-bromo-4-chloroquinolin-3-amine (B1382634) from 6-bromo-4-chloro-3-nitroquinoline via reduction with reagents like stannous chloride (SnCl₂). nih.gov This demonstrates that the target compound serves as a crucial intermediate for further functionalization, particularly for creating more complex derivatives like imidazo[4,5-c]quinolin-2-ones. nih.gov

Regioselective Functionalization Techniques on the Quinoline Core

Achieving the precise 2, 3, and 6 substitution pattern requires high regioselectivity. Modern synthetic organic chemistry offers powerful tools for site-selective functionalization, moving beyond classical methods that often yield isomeric mixtures. mdpi.comnih.gov

Transition metal-catalyzed C-H activation has emerged as a highly efficient strategy for the direct and regioselective functionalization of quinolines. mdpi.comnih.gov These methods can introduce a wide variety of functional groups at nearly all positions of the quinoline ring, often with high atom and step economy. mdpi.com While direct application to the synthesis of this compound is not extensively documented, the principles are highly relevant. For example, palladium-catalyzed cross-coupling reactions are used to functionalize halogenated quinolines, allowing for the introduction of aryl or alkyl groups. organic-chemistry.org

Magnesiation, using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for regioselective deprotonation at specific sites, which can then be trapped with an electrophile. acs.org This technique enables functionalization sequences that would be difficult to achieve otherwise, such as a C2 > C3 > C4 functionalization pattern on a dibromoquinoline. acs.org Similarly, electrophile-driven protocols, such as those for preparing 3-iodoquinolines, provide a metal-free, highly regioselective route to functionalized quinolines that can be further elaborated.

Optimization of Reaction Conditions and Yields in Quinoline Synthesis

The efficiency of quinoline synthesis is highly dependent on reaction conditions. Researchers have extensively studied the optimization of these parameters to improve yields, reduce reaction times, and enhance the environmental profile of the syntheses. rsc.org Key areas of optimization include the choice of catalyst, solvent, and energy source.

Catalysis: A variety of catalysts have been shown to be effective in promoting quinoline synthesis. Iron(III) chloride (FeCl₃·6H₂O) has been used as a green and readily available catalyst for the condensation of 2-aminoacetophenones with active methylene (B1212753) compounds, yielding quinoline derivatives in good to excellent yields in water. tandfonline.com Other effective catalysts include Chloramine-T, which facilitates the reaction between 2-amino aryl ketones and other ketones, and recyclable heterogeneous catalysts like Ag(I)-exchanged Montmorillonite K10 for Döebner-von Miller reactions. researchgate.netclockss.org

Solvents and Energy Sources: The move towards greener chemistry has prompted investigations into alternative solvents and energy sources. rsc.org Water has been successfully employed as a solvent in FeCl₃-catalyzed syntheses. tandfonline.com Solvent-free conditions, often coupled with microwave irradiation, have been shown to significantly reduce reaction times and simplify work-up procedures. rsc.org For example, the synthesis of 4-hydroxyquinolin-2(1H)-one from aromatic amines and malonic acid can be performed efficiently under microwave irradiation without any solvent. rsc.org Ultrasound has also been used to promote reactions in ionic liquids at room temperature. rsc.org

The following table summarizes various optimized conditions for quinoline synthesis:

| Reaction Type | Catalyst | Solvent | Conditions | Yield | Ref |

| Friedländer Annulation | Chloramine-T | Acetonitrile | Reflux | Very Good | researchgate.net |

| Condensation | FeCl₃·6H₂O | Water | - | up to 97% | tandfonline.com |

| Döebner-von Miller | Ag(I)-Montmorillonite K10 | Solvent-free | 120 °C | Good to Excellent | clockss.org |

| Friedländer Condensation | Nano ZnO | Solvent-free | - | - | rsc.org |

| Three-component reaction | Nanostructured TiO₂ | Solvent-free | Microwave | - | rsc.org |

| Cyclization | None | None / PPA | Microwave | - | rsc.org |

Key Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of a polysubstituted molecule like this compound relies heavily on the availability of strategically functionalized precursors and the manipulation of key intermediates.

As previously mentioned, 6-bromo-4-chloro-3-nitroquinoline is a direct precursor and a vital intermediate. researchgate.netnih.gov Its synthesis and subsequent reactions are central to obtaining the target compound and its derivatives. The reduction of its nitro group to an amine (6-bromo-4-chloroquinolin-3-amine) opens up a plethora of possibilities for further derivatization, such as the construction of fused heterocyclic rings. nih.gov

Derivatization from Quinolin-4-ol Precursors

Quinolin-4-ones (the tautomeric form of quinolin-4-ols) are particularly valuable and versatile precursors in quinoline chemistry. nih.govmdpi.com Their synthesis can be achieved through various methods, including the Gould-Jacobs reaction and Camps cyclization. wikipedia.orgmdpi.com

The utility of these precursors is exemplified in the synthesis of 6-bromo-3-nitroquinolin-4-ol from 6-bromoquinolin-4-ol. researchgate.net The hydroxyl group at the 4-position directs the incoming electrophile (the nitronium ion) to the 3-position. Subsequently, this hydroxyl group can be easily converted into a chlorine atom using standard reagents like POCl₃ or SOCl₂. This two-step sequence (nitration followed by chlorination) starting from a quinolin-4-ol precursor is a powerful strategy for synthesizing 4-chloro-3-nitroquinoline (B17048) systems. researchgate.net This highlights the role of the quinolin-4-ol moiety as a synthetic handle that facilitates the introduction and positioning of other essential functional groups on the quinoline core. nih.govresearchgate.net

Introduction of Halogens and Nitro Groups at Specific Positions

The synthesis of polysubstituted quinolines, such as this compound, is a complex task that relies on the controlled and sequential introduction of functional groups at specific positions of the heterocyclic ring system. The electronic nature of the quinoline nucleus, which consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring, dictates the regioselectivity of these substitution reactions. numberanalytics.comvedantu.com Generally, electrophilic substitution reactions like nitration and halogenation preferentially occur at positions 5 and 8 of the benzene portion of the ring. numberanalytics.comarsdcollege.ac.in However, specific synthetic strategies can be employed to direct these groups to other positions, including the C-2, C-3, and C-6 locations.

Nitration of Bromoquinoline Precursors

The introduction of a nitro group (—NO₂) onto a pre-existing bromoquinoline scaffold is a key step in the synthesis of bromo-nitroquinoline intermediates. The position of the incoming nitro group is heavily influenced by the reaction conditions and the position of the existing bromine atom.

For instance, the nitration of 6-bromoquinoline (B19933) with a mixture of nitric and sulfuric acids can lead to substitution on the benzene ring. Studies have shown that nitrating 6-bromoquinoline can yield 6-bromo-5-nitroquinoline (B1267105). semanticscholar.org Similarly, heating 6-bromoquinoline with nitric acid can produce 6-bromo-8-nitroquinoline (B1581145). chemicalbook.com

To achieve nitration at the C-3 position, which is part of the electron-deficient pyridine ring, a different approach is required. A common strategy involves using a quinoline derivative with an activating group at a nearby position. A documented synthesis of 6-bromo-3-nitroquinolin-4-ol (an analogue precursor) involves the direct nitration of 6-bromoquinolin-4-ol. researchgate.net In this case, the hydroxyl group at C-4 helps to direct the nitration to the adjacent C-3 position. The reaction is typically carried out using nitric acid in a suitable solvent like propionic acid. researchgate.net

Table 1: Selected Nitration Reactions of Bromoquinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-Bromoquinolin-4-ol | Nitric acid, propionic acid, 125°C | 6-Bromo-3-nitroquinolin-4-ol | Not specified | researchgate.net |

| 6-Bromoquinoline | Nitric acid | 6-Bromo-8-nitroquinoline | Not specified | chemicalbook.com |

| 3-Bromoquinoline | Mixed acid (HNO₃/H₂SO₄) | 3-Bromo-5-nitroquinoline | Not specified | chemicalbook.com |

| 6-Bromoquinoline N-oxide | Nitrating agents in highly acidic conditions | 6-Bromo-5-nitroquinoline N-oxide | Not specified | semanticscholar.org |

Introduction of Halogens

The introduction of a chlorine atom, particularly at the C-2 position, often involves the transformation of a corresponding quinolin-2-one (or its tautomer, 2-hydroxyquinoline). These precursors can be converted to 2-chloroquinolines using chlorinating agents like phosphorus oxychloride (POCl₃).

In the context of synthesizing analogues like 6-bromo-4-chloro-3-nitroquinoline, the key intermediate 6-bromo-3-nitroquinolin-4-ol is treated with phosphorus oxychloride to replace the hydroxyl group at C-4 with a chlorine atom. researchgate.net A similar principle applies to the synthesis of this compound, where a 6-bromo-3-nitroquinolin-2-one intermediate would likely be chlorinated using POCl₃ or a similar reagent.

Furthermore, it is possible to introduce a halogen onto a ring that already contains nitro and halogen substituents. For example, the halogenation of 6-bromo-8-nitroquinoline can be achieved at the C-3 position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in acetic acid to yield 3,6-dibromo-8-nitroquinoline (B8237878) or 3-chloro-6-bromo-8-nitroquinoline, respectively. fordham.edu This demonstrates the feasibility of introducing a halogen at the C-3 position even when the ring is deactivated by a nitro group. fordham.edu

Table 2: Selected Halogenation Reactions in the Synthesis of Halo-Nitroquinolines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-Bromo-3-nitroquinolin-4-ol | POCl₃, 110°C | 6-Bromo-4-chloro-3-nitroquinoline | Not specified | researchgate.net |

| 6-Bromo-8-nitroquinoline | N-Chlorosuccinimide, acetic acid | 3-Chloro-6-bromo-8-nitroquinoline | Not specified | fordham.edu |

| 6-Bromo-8-nitroquinoline | N-Bromosuccinimide, acetic acid | 3,6-Dibromo-8-nitroquinoline | Not specified | fordham.edu |

The successful synthesis of this compound is therefore reliant on a multi-step sequence that carefully controls the regiochemistry of each substitution. A plausible pathway involves the initial synthesis of a 6-bromo-3-nitroquinolin-2-one intermediate, followed by chlorination at the C-2 position.

Chemical Reactivity and Reaction Mechanisms of 6 Bromo 2 Chloro 3 Nitroquinoline

Influence of Halogen and Nitro Groups on the Overall Molecular Reactivity Profile

The chemical behavior of 6-Bromo-2-chloro-3-nitroquinoline is dictated by the electronic properties of its substituents and their positions on the quinoline (B57606) framework. The quinoline system itself is composed of an electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring. thieme-connect.de The substituents modulate this inherent reactivity.

The nitro group (NO₂) at the C-3 position is a powerful electron-withdrawing group through both resonance and inductive effects. sci-hub.se Its presence significantly reduces the electron density of the entire aromatic system, particularly the pyridine ring, making it highly susceptible to nucleophilic attack. sci-hub.seresearchgate.net This activation is a cornerstone of the molecule's reactivity in nucleophilic aromatic substitution reactions.

The chlorine atom at the C-2 position and the bromine atom at the C-6 position are both electron-withdrawing via induction but can act as weak resonance donors. In the context of aromatic substitution, their primary role is to serve as leaving groups. The chlorine at C-2 is situated on the electron-deficient pyridine ring and is further activated by the adjacent C-3 nitro group, rendering it a prime site for nucleophilic displacement. researchgate.net Conversely, the bromine at C-6 is on the benzenoid ring, which is less electronically perturbed by the nitro group, making this position less reactive towards nucleophiles under standard conditions. However, this C-Br bond is often more reactive in transition metal-catalyzed cross-coupling reactions. nih.govnih.gov

Collectively, the electronic landscape of this compound is characterized by a highly electrophilic pyridine ring, predisposing the C-2 and C-4 positions to nucleophilic attack, and two halogenated sites (C-2 and C-6) that offer differential reactivity for selective functionalization through either nucleophilic substitution or metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution Reactions on the Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing this compound, enabled by the potent activating effect of the C-3 nitro group.

Mechanistic Investigations of Substitution Patterns at Positions 2, 3, and 6

The mechanism of SNAr reactions on this substrate involves the addition of a nucleophile to the electron-deficient quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group (typically a halide) restores the aromaticity.

Substitution at C-2: The C-2 position is the most activated site for SNAr. The incoming nucleophile attacks the C-2 carbon, and the negative charge of the resulting Meisenheimer intermediate is effectively delocalized by both the ring nitrogen and the C-3 nitro group. This strong stabilization facilitates the subsequent expulsion of the chloride ion.

Substitution at C-6: The C-6 bromine is on the benzene portion of the quinoline ring. While the nitro group does exert an electron-withdrawing effect on this ring, it is significantly weaker than its influence on the pyridine ring. Consequently, nucleophilic substitution at C-6 is much less favorable and requires more forcing reaction conditions.

Substitution at C-3: Direct substitution of the nitro group is generally not observed under typical SNAr conditions. The nitro group's primary role is activation, although it can be involved in other reaction types, such as reduction followed by further transformations. researchgate.netchim.it

Mechanistic studies on related nitro-activated systems, like 3-nitroquinoline (B96883), show that steric hindrance can play a crucial role. acs.org For the reaction to proceed, the groups involved in stabilizing the anionic intermediate must achieve a degree of planarity with the aromatic ring. In this compound, the geometry is well-suited for nucleophilic attack at the C-2 position. acs.org

Factors Governing Reactivity and Selectivity at Bromine, Chlorine, and Nitro Sites

Selectivity in SNAr reactions is governed by the relative activation of the potential leaving groups. For this compound, the reactivity is overwhelmingly directed towards the C-2 position due to the superior activation provided by the combination of the ring nitrogen and the ortho-nitro group.

Key Factors:

Electronic Activation: The C-3 nitro group provides strong ortho- and para-activation. It strongly activates the C-2 and C-4 positions. Since C-2 bears a good leaving group (chloride), it is the primary site of reaction.

Position on the Ring System: The C-2 chlorine is on the inherently electron-poor pyridine ring, while the C-6 bromine is on the more electron-rich benzene ring, making the former a much better substrate for SNAr.

Nature of the Leaving Group: While C-Br is typically a better leaving group than C-Cl in many contexts, in SNAr reactions the rate-determining step is often the initial nucleophilic attack. The stability of the Meisenheimer intermediate is paramount, and the electronic activation at the site of attack is the dominant factor.

| Position | Leaving Group | Activating Factors | Relative Reactivity | Governing Principles |

|---|---|---|---|---|

| C-2 | -Cl | Ring Nitrogen (ortho), C-3 Nitro Group (ortho) | High | Strong electronic activation on an electron-deficient ring. researchgate.net |

| C-6 | -Br | C-3 Nitro Group (para-like effect) | Low | Less effective electronic activation on the benzenoid ring. researchgate.net |

| C-3 | -NO₂ | N/A (Acts as activating group) | Very Low | The C-NO₂ bond is strong; nitro is a poor leaving group in SNAr. sci-hub.se |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, provides powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions, often with selectivity that is complementary to SNAr reactions.

Suzuki-Miyaura Coupling and Related C-C Bond Forming Methodologies

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly effective method for functionalizing this compound. researchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

In this substrate, there are two potential sites for oxidative addition: the C-Cl bond at C-2 and the C-Br bond at C-6. Typically, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl. This differential reactivity allows for selective cross-coupling. It is often possible to selectively couple at the more reactive C-Br bond at the C-6 position while leaving the C-Cl bond at C-2 intact by carefully choosing the catalyst, ligands, and reaction conditions. researchgate.netnih.gov

Research on related substrates like 2-chloro-3-nitroquinoline (B1590397) has demonstrated successful Suzuki coupling with phenylboronic acid, indicating the viability of this reaction on the pyridine ring as well. chim.it This suggests that sequential or one-pot double couplings could also be feasible.

| Component | Example Reagents | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation. | chim.itnih.gov |

| Ligand | PPh₃, Xantphos, t-BuBrettPhos | Stabilizes the palladium complex and modulates its reactivity. | chim.itchemicalbook.com |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, KF | Activates the organoboron reagent for transmetalation. | nih.govnih.gov |

| Solvent | DME, Toluene, Dioxane, MeCN/H₂O | Solubilizes reactants and influences reaction rate. | chim.itnih.gov |

Palladium-Catalyzed Functionalization Strategies Involving Halogenated Quinoline Substrates

Beyond C-C bond formation, palladium catalysis enables a range of other important transformations, most notably C-N bond formation via the Buchwald-Hartwig amination. This reaction couples amines with aryl halides.

Studies on the amination of analogous 6-bromo- and 6-chloropurine (B14466) nucleosides have shown that the C-Br bond is significantly more reactive than the C-Cl bond. nih.govnih.gov Amination of the bromo derivative could be achieved with a lower catalyst loading (e.g., 5 mol% Pd(OAc)₂), whereas the chloro analogue required a higher loading (10 mol% Pd(OAc)₂) to achieve good yields. nih.govnih.gov This precedent strongly suggests that selective Buchwald-Hartwig amination at the C-6 position of this compound is highly feasible.

The choice of ligand is critical for success in these reactions. Bulky, electron-rich phosphine (B1218219) ligands like Xantphos are often employed to facilitate the reductive elimination step and promote high catalytic turnover. nih.govnih.gov Therefore, by using palladium catalysis, chemists can selectively functionalize the C-6 position, a site that is unreactive towards nucleophilic aromatic substitution, thereby providing a complementary synthetic strategy to access a different class of derivatives.

Other Significant Organic Transformations Involving this compound

Beyond cross-coupling, the reactive sites on this compound allow for a variety of other valuable organic transformations.

Reductive Transformations of the Nitro Group to Amino Functionality

The reduction of the nitro group at the C-3 position to an amino group is a critical transformation, as the resulting 3-aminoquinoline (B160951) derivative is a key precursor for the synthesis of various bioactive compounds and fused heterocyclic systems. This reduction can be achieved using several methods.

Commonly employed reducing agents for nitroarenes are effective for nitroquinolines. These include metal-based systems like iron powder in acetic acid, stannous chloride (SnCl₂), or catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon. publish.csiro.au For instance, the reduction of 3-nitroquinoline derivatives has been successfully carried out using iron turnings in ethanol (B145695) with a catalytic amount of acid. researchgate.net More recently, copper(II) oxide (CuO) in the presence of hydrazine (B178648) monohydrate has been reported as an efficient and reusable system for the reduction of nitroquinolines to aminoquinolines under mild conditions. acs.orgacs.org

The conversion of the nitro group to an amine significantly alters the electronic properties of the quinoline ring and provides a nucleophilic center for further synthetic elaborations, such as cyclization reactions.

Table 2: Selected Methods for the Reduction of Nitroquinolines

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 8-Nitroquinoline | Fe powder, 50% Acetic Acid | 8-Aminoquinoline | 75% | publish.csiro.au |

| 2-Methyl-8-nitroquinoline | SnCl₂ | 2-Methyl-8-aminoquinoline | 90% | publish.csiro.au |

| 8-Nitroquinoline | Hydrazine hydrate, Raney Nickel W-7, Ethanol | 8-Aminoquinoline | ~80% | publish.csiro.au |

| 5-Nitroquinoline | CuO, Hydrazine monohydrate | 5-Aminoquinoline | 100% | acs.org |

Halogen-Exchange Reactions and Selective Derivatization

The two halogen atoms on the this compound ring exhibit differential reactivity, which can be exploited for selective derivatization through either cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

As discussed previously, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are expected to proceed selectively at the more reactive C-Br bond at position C-6. Following the initial functionalization at C-6, the less reactive C-Cl bond at position C-2 can be targeted for a subsequent reaction under more forcing conditions (e.g., higher temperatures, stronger activating ligands). This stepwise approach allows for the controlled, site-selective introduction of different substituents. researchgate.net

Alternatively, SNAr reactions can be employed. The reactivity of halogens in SNAr reactions is influenced by the position on the ring and the electron-withdrawing nature of other substituents. The nitro group at C-3 strongly activates the chlorine atom at C-2 for nucleophilic attack. Similarly, the chlorine at C-4 in 4-chloro-3-nitroquinoline (B17048) derivatives is highly susceptible to displacement by nucleophiles. sciforum.netnih.gov In this compound, the C-2 chlorine is activated by both the adjacent nitro group and the ring nitrogen, making it a prime site for SNAr with amines, alkoxides, or other nucleophiles. The C-6 bromine is less activated towards SNAr and would typically require harsher conditions for substitution. This provides a complementary strategy to palladium-catalyzed couplings for achieving regioselective derivatization.

Cyclization Reactions Utilizing the Reactive Centers

The functional groups of this compound serve as handles for constructing fused polycyclic aromatic systems. A common strategy involves the reduction of the C-3 nitro group to an amine, followed by an intramolecular cyclization reaction.

For example, a synthetic route to quindoline, an indolo[2,3-b]quinoline alkaloid, can be envisioned starting from a derivative of this compound. The synthesis could begin with a Suzuki coupling at the C-6 position, followed by reduction of the nitro group to an amine. The resulting 3-amino-6-aryl-2-chloroquinoline could then undergo an intramolecular cyclization, such as a Buchwald-Hartwig or Ullmann condensation, to form the indole (B1671886) ring fused to the quinoline core. researchgate.netchim.it

Another approach involves the conversion of a substituent into a reactive group that can participate in cyclization. For instance, converting the C-4 position (if available) to an azide (B81097) group can lead to thermal or reductive cyclization. Studies on 4-azido-3-nitroquinolines show they can cyclize upon thermolysis to form furoxanes (oxadiazole N-oxides), which are versatile intermediates for further transformations. sciforum.net These examples highlight the potential of the reactive centers in this compound to serve as anchor points for building complex, multi-ring structures.

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Chloro 3 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 6-Bromo-2-chloro-3-nitroquinoline can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons on the quinoline (B57606) ring system. The substitution pattern—a bromine atom at position 6, a chlorine atom at position 2, and a nitro group at position 3—significantly influences the chemical shifts of the remaining protons.

The anticipated ¹H NMR spectrum would show four distinct signals in the aromatic region, corresponding to the protons at positions 4, 5, 7, and 8. The proton at C4 is expected to appear as a singlet due to the absence of adjacent protons. The protons on the benzo-fused ring (H-5, H-7, and H-8) will display characteristic splitting patterns based on their coupling with each other. Specifically, H-5 and H-7 are expected to appear as doublets of doublets, while H-8 would likely be a doublet. The electron-withdrawing effects of the nitro, chloro, and bromo substituents would generally shift the proton signals downfield.

A related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, shows a singlet for the H-5 proton at 9.00 ppm and doublets for H-7 and H-8 at 7.85 and 7.72 ppm respectively researchgate.net. While the substitution at position 4 is different, this provides an indication of the chemical shifts for the protons on the bromo-substituted ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~8.5-8.8 | s |

| H-5 | ~8.2-8.4 | d |

| H-7 | ~7.8-8.0 | dd |

| H-8 | ~8.9-9.1 | d |

Note: These are predicted values based on the analysis of similar substituted quinolines.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents and their position within the ring system.

The carbons directly bonded to the electronegative chlorine (C-2), bromine (C-6), and the nitro group (C-3) will be significantly affected. The C-2 signal is expected to be in the range of 150-155 ppm, while the C-3 carbon bearing the nitro group would appear further downfield. The C-6 carbon attached to the bromine atom would also show a characteristic shift. The remaining carbon signals will be assigned based on established data for substituted quinolines. For instance, in 6-nitroquinoline, the carbon signals appear across a wide range, which helps in predicting the shifts for the target molecule chemicalbook.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~152 |

| C-3 | ~148 |

| C-4 | ~135 |

| C-4a | ~125 |

| C-5 | ~128 |

| C-6 | ~120 |

| C-7 | ~132 |

| C-8 | ~130 |

| C-8a | ~147 |

Note: These are predicted values based on the analysis of similar substituted quinolines.

Advanced NMR Techniques for Stereochemical and Conformational Studies

While this compound is a planar aromatic molecule without stereocenters, advanced NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra, especially in complex quinoline structures researchgate.netacs.org. A COSY spectrum would reveal the coupling relationships between the protons, confirming the connectivity of the H-5, H-7, and H-8 protons on the benzene (B151609) ring. An HSQC experiment would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound will be dominated by vibrations associated with the quinoline core and the nitro, chloro, and bromo substituents.

Nitro Group (NO₂) Vibrations : The nitro group is expected to show strong characteristic absorption bands. The asymmetric stretching vibration typically appears in the region of 1500-1570 cm⁻¹, and the symmetric stretching vibration is found between 1300-1370 cm⁻¹ researchgate.net. These bands are often strong in both IR and Raman spectra.

C-Cl and C-Br Vibrations : The C-Cl stretching vibration is generally observed in the 600-800 cm⁻¹ region, while the C-Br stretch appears at lower frequencies, typically between 500-600 cm⁻¹ researchgate.netresearchgate.net.

Quinoline Ring Vibrations : The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region mdpi.com. The C-H in-plane and out-of-plane bending vibrations will also be present at lower wavenumbers.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| NO₂ Asymmetric Stretch | 1520-1560 |

| C=C/C=N Ring Stretch | 1400-1600 |

| NO₂ Symmetric Stretch | 1330-1360 |

| C-Cl Stretch | 650-750 |

| C-Br Stretch | 550-650 |

Note: These are predicted values based on the analysis of similar substituted quinolines.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into the extent of conjugation. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.

The quinoline core itself has a conjugated π-system. The presence of the bromo, chloro, and nitro substituents will modulate the electronic properties and thus the absorption maxima (λmax). The electron-withdrawing nitro group, in particular, is known to cause a bathochromic (red) shift in the absorption bands. Studies on similar compounds like 6-chloroquinoline (B1265530) show characteristic absorptions that can be used as a basis for prediction dergipark.org.tr. The lone pair of electrons on the nitrogen atom can also participate in n → π* transitions mdpi.com. The complex interplay of the substituents on the electronic structure will result in a unique UV-Vis spectrum for this compound.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile |

| 6-nitroquinoline |

| 6-chloroquinoline |

| 8-chloroquinoline |

| 8-nitroquinoline |

| 1-bromo-4-chlorobenzene |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, with a molecular formula of C₉H₄BrClN₂O₂, the expected monoisotopic mass is approximately 285.9145 Da. synquestlabs.comuni.lu High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, providing unambiguous evidence for the elemental composition of the molecule.

While specific experimental fragmentation data for this compound is not extensively detailed in the available literature, a predictive analysis of its fragmentation pattern can be surmised based on its structure. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of fragments containing these halogens.

Common fragmentation pathways for quinoline derivatives often involve the loss of substituents and cleavage of the heterocyclic ring system. For this compound, initial fragmentation would likely involve the loss of the nitro group (NO₂) or the chlorine atom. Subsequent fragmentation could involve the loss of a bromine radical or cleavage of the quinoline ring itself.

Predicted Mass Spectrometry Data:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 286.92174 |

| [M+Na]⁺ | 308.90368 |

| [M-H]⁻ | 284.90718 |

| [M+NH₄]⁺ | 303.94828 |

| [M+K]⁺ | 324.87762 |

This data is predictive and sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the reviewed literature, the methodology for its determination would follow established principles for small organic molecules.

The process would involve growing a suitable single crystal of the compound, which can be a significant challenge in itself. Once a crystal of sufficient quality is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is then used to solve and refine the crystal structure.

Addressing Challenges in Crystallographic Data Refinement for Halogenated Quinolines

The presence of heavy atoms such as bromine and chlorine in the structure of this compound can introduce specific challenges during crystallographic data refinement. These heavy atoms can dominate the X-ray scattering, making it more difficult to accurately locate the lighter atoms (carbon, nitrogen, and oxygen). This can sometimes lead to inaccuracies in bond lengths and angles involving these lighter atoms.

Furthermore, issues such as crystal twinning and disorder are not uncommon in halogenated organic compounds. researchgate.net Advanced refinement strategies and software are often required to model these effects accurately and obtain a reliable final structure. For instance, in the structural analysis of other brominated quinoline derivatives, refinement challenges have been noted and addressed through careful data processing and modeling. researchgate.net

Correlation of X-ray Structural Data with Computational Geometries

In modern structural chemistry, it is common practice to correlate experimentally determined X-ray diffraction data with theoretical structures obtained from computational methods, such as Density Functional Theory (DFT). This approach allows for a deeper understanding of the molecule's electronic structure and can help to validate both the experimental and computational results.

For a compound like this compound, a computational model would be generated and its geometry optimized. The calculated bond lengths, bond angles, and dihedral angles would then be compared to the experimental values obtained from X-ray crystallography. A high degree of correlation between the experimental and computed geometries would provide strong confidence in the determined structure. This methodology has been successfully applied to various other quinoline derivatives, demonstrating its utility in structural elucidation. nih.gov

Computational and Theoretical Investigations of 6 Bromo 2 Chloro 3 Nitroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of molecules like 6-Bromo-2-chloro-3-nitroquinoline. These calculations provide insights into the molecule's geometry, stability, and reactive behavior.

Geometry Optimization and Energetic Profiles of Conformers

The initial step in DFT calculations involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would reveal bond lengths, bond angles, and dihedral angles of its lowest energy conformer. While specific energetic profiles of different conformers of this compound are not extensively documented in publicly available literature, theoretical calculations would typically involve rotating flexible bonds to identify all possible stable conformers and their relative energies.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.

For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline (B57606) ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon atoms bonded to the electronegative substituents, highlighting them as possible sites for nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules, such as the UV-Vis spectrum. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide theoretical absorption wavelengths (λmax). These predictions are valuable for interpreting experimental spectra and understanding the electronic transitions involved. For this compound, TD-DFT calculations would help identify the key electronic transitions, likely π → π* and n → π* transitions, that contribute to its UV-Vis absorption profile.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Wavelengths) through Computational Methods and Experimental Validation

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus.

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can be calculated computationally. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds.

UV-Vis Wavelengths: As mentioned, TD-DFT is employed to predict the wavelengths of maximum absorption in the UV-Vis spectrum.

A comparison of predicted and experimental spectroscopic data is crucial for validating the computational model used.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) | 1H and 13C chemical shifts |

| IR Frequencies | DFT | Vibrational modes and their frequencies |

| UV-Vis Wavelengths | TD-DFT | Electronic transitions and λmax |

Reaction Pathway and Transition State Analysis for Key Chemical Transformations

Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. For instance, in nucleophilic aromatic substitution reactions, which are common for halogenated quinolines, computational analysis can help determine whether the substitution is more likely to occur at the 2-position (chloro) or the 6-position (bromo) and elucidate the structure of the intermediate Meisenheimer complex.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach aimed at revealing the relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, which are known for a wide spectrum of biological applications, QSAR studies provide crucial insights for designing new molecules with enhanced or specific activities. cnr.it

The fundamental principle of QSAR is to develop a mathematical model that correlates the variation in biological activity with the changes in molecular properties, quantified by molecular descriptors. arabjchem.org These descriptors can be broadly categorized into:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, volume, and surface area. For instance, studies on tricyclic quinoline derivatives with diuretic activity have shown that activity increases with higher values of logP and refractivity. uran.ua

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. The energies of HOMO and LUMO have been significant in modeling the anti-proliferative activity of phosphorus-substituted quinoline derivatives. arabjchem.org

Topological and Structural Descriptors: These describe the size, shape, and branching of a molecule. They are crucial in understanding how the molecule fits into a biological receptor. Models for 8-methoxy quinoline derivatives as antitubercular agents have highlighted the importance of structural and electro-topological parameters. sphinxsai.com

To build the QSAR model, various statistical methods are employed to establish a correlation between the descriptors (independent variables) and the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of molecular descriptors. allsubjectjournal.com

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It is a statistical method that finds a linear regression model by projecting the predicted variables and the observable variables to a new space. allsubjectjournal.com

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the steric and electrostatic fields around the molecules. These methods are valuable for understanding the three-dimensional requirements for a molecule to interact with its target. For example, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents used CoMFA and CoMSIA models to guide the design of new compounds. nih.gov

The predictive power and reliability of a QSAR model are assessed through rigorous internal and external validation techniques. arabjchem.org A statistically significant and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. allsubjectjournal.com

Table 1: Examples of QSAR Studies on Quinoline Derivatives

| Quinoline Derivative Series | Target Activity | Key Descriptors/Methods | Statistical Results | Reference |

| 2,4-Disubstituted quinolines | Antimalarial | CoMFA, CoMSIA | q² = 0.677 (CoMFA), q² = 0.741 (CoMSIA) | nih.gov |

| Phosphorus-substituted quinolines | Topoisomerase I inhibitors (Anticancer) | MLR, PLS, PCA; Electronic and structural descriptors (HOMO, LUMO) | R² = 0.865 (MLR model) | arabjchem.org |

| 8-Methoxy quinolines | Antitubercular (H37RV) | MLR; Structural, thermodynamic, and electrotopological parameters | Statistically significant models generated | sphinxsai.com |

| 3,7-Disubstituted quinolines | Antitubercular | PLS; Molecular descriptors from MOE program | r² = 0.8228, Q² = 0.9071 | allsubjectjournal.com |

| Pyrrolo- and pyridoquinolinecarboxamides | Diuretic | MLR; Geometric, spatial, logP, and energy descriptors | Informative two-parameter linear model proposed | uran.ua |

q²: Cross-validated correlation coefficient; R²: Coefficient of determination

Intermolecular Interactions and Crystal Packing Studies in Related Halogenated Quinoline Derivatives

The solid-state structure of halogenated quinoline derivatives, including compounds structurally related to this compound, is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the molecular conformation and the crystal packing arrangement, which in turn can influence physical properties such as solubility and stability. X-ray crystallography is the definitive technique for elucidating these three-dimensional structures. rasayanjournal.co.in

A survey of the crystal structures of chlorinated quinolines reveals a preference for crystallization in the monoclinic crystal system, with the P2₁/c (or its non-standard setting P2₁/n) being a frequently observed space group. rasayanjournal.co.in The packing is often stabilized by a combination of the following interactions:

Hydrogen Bonds: Even in the absence of classic hydrogen bond donors like -OH or -NH, weak C–H···O and C–H···N hydrogen bonds are prevalent. nih.gov The nitrogen atom of the quinoline ring and oxygen atoms from nitro groups are common acceptors. For instance, in the crystal structure of 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, weak C—H···O hydrogen bonds contribute to the formation of a three-dimensional network. nih.gov

Halogen Bonds: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a nitrogen or oxygen atom. In a study of quinoline-carbonitriles co-crystallized with diiodotetrafluorobenzene, the pyridine (B92270) nitrogen atom was found to be the preferential site for halogen bonding. acs.org The presence of bromine and chlorine in this compound suggests that N···Br or N···Cl halogen bonds could be significant packing motifs.

π–π Stacking Interactions: The planar aromatic quinoline ring system facilitates π–π stacking interactions between adjacent molecules. These interactions are characterized by centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. nih.gov In the crystal structure of 3-chloro-8-nitroquinoline, π-π stacking interactions are observed between the aromatic portions of adjacent molecules, leading to the formation of molecular rows. Similarly, studies on co-crystals of nitroquinolines with 3-chloro-2-nitrobenzoic acid show extensive π–π stacking between quinoline ring systems. nih.govresearchgate.net

The specific substitution pattern of halogens and the nitro group on the quinoline scaffold significantly influences the interplay of these interactions, leading to diverse and complex supramolecular architectures. acs.org

Table 2: Crystallographic Data for Related Halogenated Quinoline Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₁BrClNO₂ | Monoclinic | P2₁/c | C—H···O hydrogen bonds, Br···O interactions | nih.gov |

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine | C₁₆H₁₀ClFN₂ | Triclinic | P-1 | C—H···N hydrogen bonds | nih.gov |

| 3-Chloro-2-nitrobenzoic acid–5-nitroquinoline co-crystal | C₇H₄ClNO₄·C₉H₆N₂O₂ | Monoclinic | P2₁/c | O—H···N, C—H···O hydrogen bonds, π–π stacking | nih.gov |

| 3-Chloro-2-nitrobenzoic acid–6-nitroquinoline co-crystal | C₇H₄ClNO₄·C₉H₆N₂O₂ | Monoclinic | P2₁/n | C—H···O hydrogen bonds, π–π stacking | nih.gov |

| 8-Hydroxyquinolinium 3-chloro-2-nitrobenzoate | C₉H₈NO⁺·C₇H₃ClNO₄⁻ | Monoclinic | P2₁/b | N—H···O, O—H···O hydrogen bonds, π–π stacking | nih.gov |

Applications of 6 Bromo 2 Chloro 3 Nitroquinoline in Advanced Chemical Sciences

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

The reactivity of 6-Bromo-2-chloro-3-nitroquinoline is dictated by its distinct functional groups. The chlorine atom at the C2 position, the nitro group at the C3 position, and the bromine atom at the C6 position provide multiple handles for chemists to perform selective transformations. This polyfunctionality allows for a stepwise and controlled construction of complex molecular architectures.

Precursor for Novel Heterocyclic Systems and Fused Ring Structures

The electron-withdrawing nature of the nitro group and the quinoline (B57606) nitrogen activates the chlorine atom at the C2 position for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the introduction of various nucleophiles, such as amines and alkoxides, which is a common first step in building more complex heterocyclic systems.

For instance, the reaction of 2-chloro-3-nitroquinolines with nucleophiles can lead to the formation of new rings. One documented pathway involves the reaction of a related compound, 2-chloro-3-nitroquinoline (B1590397), with phenylboronic acid, followed by the reduction of the nitro group. The resulting amine can then undergo diazotization and a subsequent Sandmeyer reaction to introduce an iodine atom, which sets the stage for intramolecular cyclization reactions to form fused systems like quindolines. chim.it Similarly, intramolecular reactions involving groups introduced at the C2 position can lead to the formation of fused ring systems such as 2-phenylbenzo[b] researchgate.netuni.lunaphthyridines. chim.it

The bromine atom at the C6 position is less reactive towards nucleophilic substitution but is ideal for participating in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. chim.it This enables the attachment of aryl, heteroaryl, or amino groups, further expanding the molecular diversity and allowing for the creation of elaborate, fused polycyclic structures.

Table 1: Selected Reactions for Heterocycle Synthesis

| Starting Material | Reagent(s) | Reaction Type | Resulting Structure |

| 2-Chloro-3-nitroquinoline | 1. Phenylboronic Acid2. Fe/HCl3. NaNO₂, KI | Suzuki Coupling, Reduction, Diazotization/Sandmeyer | 2-Phenyl-3-amino-iodoqionoline intermediate for fused rings |

| 2-Alkynylquinoline-3-carboxaldehydes | Amines | Intramolecular Hydroamination/Cyclization | Benzo[b] researchgate.netuni.lunaphthyridines |

| This compound | Various Amines/Alcohols | Nucleophilic Aromatic Substitution (at C2) | 2-Substituted-6-bromo-3-nitroquinolines |

| This compound | Arylboronic Acids | Suzuki Coupling (at C6) | 6-Aryl-2-chloro-3-nitroquinolines |

Scaffold for the Construction of Multi-Functionalized Molecules

The differential reactivity of the halogen atoms on the this compound core is key to its utility as a scaffold. The chlorine at C2 is highly susceptible to nucleophilic substitution, while the bromine at C6 is more suited for cross-coupling reactions. This orthogonality allows for selective, stepwise functionalization. A synthetic strategy might first involve the displacement of the C2-chloro group with a desired nucleophile, followed by a Suzuki or Sonogashira coupling reaction at the C6-bromo position.

Furthermore, the nitro group at C3 is a versatile functional group that can be readily reduced to an amino group. This newly formed amine can then participate in a wide array of subsequent reactions, including amide bond formation, diazotization, or serving as a directing group for further substitutions, thereby introducing another layer of complexity and functionality to the molecule. This stepwise approach provides chemists with precise control over the final structure of the multi-functionalized quinoline derivative.

Contributions to Medicinal Chemistry Research as a Chemical Scaffold

Quinoline derivatives are a cornerstone of medicinal chemistry, with a history that includes the famous antimalarial drug, quinine. chim.itscispace.com The this compound scaffold provides a modern platform for the discovery of new therapeutic agents by allowing for the systematic exploration of chemical space around the quinoline core. chemimpex.com

Exploration as a Scaffold for Novel Therapeutic Target Modulators

The this compound scaffold is utilized as a starting point for synthesizing libraries of compounds to be screened against various biological targets. chemimpex.com Its derivatives have been investigated for a range of potential therapeutic applications, including as anticancer and anti-inflammatory agents. chemimpex.com For example, related quinoline structures have been explored as inhibitors of MAP kinase kinase (MEK), a key protein in cell signaling pathways often dysregulated in cancer. researchgate.net The ability to easily modify the scaffold at its multiple reactive sites allows medicinal chemists to fine-tune the structure to optimize potency and selectivity for a specific biological target.

Research has shown that derivatives of related bromo-nitroquinolines possess antiproliferative activity against various cancer cell lines, including human cervical cancer (HeLa) and human colon adenocarcinoma (HT29). researchgate.net For instance, 6-bromo-5-nitroquinoline (B1267105) has been shown to induce apoptosis in cancer cells. researchgate.net While this is a different isomer, it highlights the potential of the bromo-nitroquinoline core in developing new anticancer agents.

Research on the Mechanisms of Action of Quinoline Derivatives

Investigating how quinoline derivatives exert their biological effects is a crucial area of research. chemimpex.com Studies on compounds derived from scaffolds like this compound help elucidate these mechanisms. By synthesizing a series of related molecules with systematic structural changes, researchers can establish structure-activity relationships (SAR). researchgate.net This involves correlating specific structural features with the observed biological activity, providing insights into how the molecules interact with their biological targets at a molecular level.

For example, research into quinoline-based anticancer agents investigates their ability to intercalate with DNA or inhibit critical enzymes like topoisomerases or kinases. scispace.com The data gathered from these studies, using derivatives from versatile scaffolds like this compound, is essential for designing the next generation of more effective and selective therapeutic agents. chemimpex.com

Utility in Materials Science and the Development of Advanced Functional Materials

Beyond its biomedical applications, the quinoline ring system is also valuable in materials science due to its inherent electronic and photophysical properties. scispace.com The this compound scaffold serves as an excellent building block for creating novel organic functional materials.

Its ability to participate in cross-coupling reactions allows for the synthesis of complex, conjugated molecular architectures. chemimpex.com These extended π-systems are essential for developing materials with specific electronic and optical properties. Research in this area explores the potential of quinoline derivatives in applications such as organic light-emitting diodes (OLEDs) and organic semiconductors. chemimpex.com The strategic placement of bromo, chloro, and nitro groups on the quinoline core allows for the tuning of the molecule's electron affinity, ionization potential, and charge transport properties, which are critical parameters for the performance of these advanced materials. chemimpex.com

Exploration in the Development of Organic Semiconductors and Electronic Devices

The investigation into halogenated quinoline derivatives for use in organic electronics is an active area of research. While direct studies on this compound are emerging, the properties of analogous compounds suggest its potential. The unique electronic characteristics imparted by halogen and nitro substituents are key to this exploration. chemimpex.com For instance, related halogenated quinolines are being investigated for their potential in developing organic semiconductors.

The core quinoline structure provides a rigid, planar backbone with an extended π-conjugated system, which is fundamental for charge transport. The presence of electron-withdrawing groups, such as the nitro group and the chlorine atom, significantly modulates the electronic properties of the molecule, influencing its electron affinity and ionization potential. This tunability is critical for designing materials for specific layers within an organic electronic device, such as the hole transport layer (HTL) or the electron transport layer (ETL). researchgate.net Furthermore, the bromine atom can facilitate intermolecular interactions, potentially influencing the solid-state packing and morphology of thin films, which are crucial for efficient device performance. The ability of such compounds to participate in cross-coupling reactions allows for the synthesis of complex molecular architectures, which are essential in creating advanced materials for electronic applications. chemimpex.com

Potential Applications in Light-Emitting Devices and Optoelectronic Materials

The field of optoelectronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on materials with specific photophysical properties. Halogenated quinoline derivatives are being explored for their potential in these applications. chemimpex.com The suitability of compounds like 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline for OLEDs stems from their ability to form stable complexes with metal ions, a property that can be relevant to the broader class of halogenated quinolines.

For this compound, the combination of the quinoline ring system and the nitro group creates a strong chromophore. The inherent fluorescence of the quinoline scaffold can be tuned by its substituents. Moreover, the presence of a heavy atom like bromine can enhance spin-orbit coupling. This phenomenon promotes intersystem crossing from the singlet excited state to the triplet state, which is a critical process for developing highly efficient phosphorescent OLEDs (PhOLEDs). The exploration of quinoline derivatives in creating light-emitting layers in OLEDs is an area of practical research. researchgate.net The ability to functionalize the molecule further through its reactive chloro and bromo groups allows for the synthesis of a wide array of materials with tailored optoelectronic properties.

Applications in Agrochemical Research and Development

Investigation as Precursors for Bioactive Agrochemical Compounds

Quinoline derivatives have established applications in the agrochemical sector, particularly as pesticides. The structural features of this compound make it a valuable precursor for synthesizing new agrochemical candidates. chemimpex.com Its utility lies in the three distinct reactive sites: the chloro group at the 2-position, the nitro group at the 3-position, and the bromo group at the 6-position.

Each of these functional groups can be selectively targeted to build more complex molecules:

Nucleophilic Substitution: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.

Cross-Coupling Reactions: The bromine atom on the benzene (B151609) part of the quinoline ring is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds.

Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which can then be further derivatized through acylation, alkylation, or diazotization reactions.

This chemical versatility allows researchers to generate libraries of novel compounds from a single starting material. These new derivatives can then be screened for various biological activities, including insecticidal, herbicidal, or fungicidal properties, contributing to the development of new and effective agrochemicals. chemimpex.commdpi.com

Analytical Chemistry Applications

Use in Chromatographic Separations for the Identification and Quantification of Related Substances

In synthetic chemistry, ensuring the purity of a compound and identifying any related substances or impurities is critical. This compound, with its distinct chemical structure, is well-suited for analysis by modern chromatographic techniques. chemimpex.com Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for its characterization. bldpharm.com

The compound's structure, featuring a large, conjugated aromatic system and a nitro group, makes it a strong absorber of ultraviolet (UV) light. This property allows for highly sensitive detection using a standard UV detector in an HPLC system. In practice, a pure, well-characterized sample of this compound can serve as a reference standard. By comparing the retention time and UV spectrum of the standard to peaks in a sample mixture, analysts can unequivocally identify the compound. Furthermore, by creating a calibration curve, the reference standard can be used for the precise quantification of the compound and any structurally related impurities in a given batch, ensuring quality control in its synthesis and use. chemimpex.com

Compound Data

Below are tables detailing the properties of the primary compound discussed and other related quinoline derivatives mentioned in the article.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 754990-23-3 | bldpharm.comsynquestlabs.comchemicalbook.com |

| Molecular Formula | C₉H₄BrClN₂O₂ | synquestlabs.comuni.lu |

| Molecular Weight | 287.5 g/mol | synquestlabs.com |

| IUPAC Name | This compound | uni.lu |

| Physical Form | Solid | sigmaaldrich.com |

Future Research Directions and Emerging Trends for Halogenated Nitroquinolines

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency